Pralsetinib

説明

準備方法

Synthetic Routes and Reaction Conditions: Pralsetinib is synthesized through a multi-step chemical process. The synthesis begins with bromopyridine, which undergoes a series of reactions including Suzuki coupling, acetonide formation, and acidification to yield intermediate compounds . The final steps involve the reaction of these intermediates with various reagents to form the desired product .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring the purity of intermediates, controlling reaction conditions such as temperature and pH, and employing purification techniques like crystallization to obtain high-purity this compound .

化学反応の分析

反応の種類: プラルセチニブは、以下の化学反応をいくつか経ています。

酸化: プラルセチニブは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、プラルセチニブ分子の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理学的特性を持つプラルセチニブの誘導体が含まれます .

4. 科学研究への応用

プラルセチニブは、以下のいくつかの科学研究への応用があります。

化学: RET阻害剤の挙動や他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: 癌細胞における細胞シグナル伝達経路や遺伝子発現への影響について調査されています。

科学的研究の応用

Pralsetinib has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of RET inhibitors and their interactions with other molecules.

Biology: Investigated for its effects on cellular signaling pathways and gene expression in cancer cells.

作用機序

プラルセチニブは、RETチロシンキナーゼ受容体の活性を選択的に阻害することで作用します。RET遺伝子融合や変異は、制御されていない細胞増殖を促進する下流シグナル伝達経路の活性化につながります。 プラルセチニブは、RET活性を阻害することで、これらのシグナル伝達経路を阻害し、癌細胞の増殖と生存を抑制します . プラルセチニブの分子標的には、野生型RETやがん遺伝子型RET融合および変異が含まれます .

6. 類似の化合物との比較

プラルセチニブは、セルペルカチニブなどの他のRET阻害剤と比較されることがよくあります。 両方の化合物は選択的なRET阻害剤ですが、プラルセチニブは、より優れた特異性と異なる安全性プロファイルを有することが示されています . 他の類似の化合物には、以下が含まれます。

セルペルカチニブ: 同じ適応症に使用される、別の選択的なRET阻害剤。

カボザンチニブ: RETに対して活性を示しますが、プラルセチニブと比べて特異性が低い、マルチキナーゼ阻害剤。

バンデタニブ: 他のキナーゼの中でもRETを標的とする、別のマルチキナーゼ阻害剤.

プラルセチニブの独自性は、RETに対する高い特異性であり、これはオフターゲット効果やそれに関連する毒性を軽減し、標的がん療法のための有望な選択肢となっています .

類似化合物との比較

Pralsetinib is often compared with other RET inhibitors such as selpercatinib. Both compounds are selective RET inhibitors, but this compound has shown enhanced specificity and a different safety profile . Other similar compounds include:

Selpercatinib: Another selective RET inhibitor used for similar indications.

Cabozantinib: A multikinase inhibitor with activity against RET, but with less specificity compared to this compound.

Vandetanib: Another multikinase inhibitor that targets RET among other kinases.

This compound’s uniqueness lies in its high specificity for RET, which reduces off-target effects and associated toxicities, making it a promising option for targeted cancer therapy .

生物活性

Pralsetinib (formerly known as BLU-667) is a selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, primarily used in the treatment of RET fusion-positive cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. Its mechanism of action, efficacy, safety profile, and potential side effects are critical for understanding its biological activity.

This compound exerts its biological effects through the specific inhibition of RET tyrosine kinase activity. This inhibition is particularly effective against various oncogenic RET fusions and mutations. The compound demonstrates a high selectivity for RET over other kinases, with an in vitro IC50 value for wild-type RET and several mutant forms ranging from 0.3 to 0.4 nmol/L. Notably, this compound is reported to be over 100-fold more selective for RET compared to 96% of other tested kinases .

Efficacy in Clinical Trials

This compound has shown promising results in clinical trials, particularly in patients with RET fusion-positive tumors. Key findings from various studies include:

- ARROW Study : In this multi-cohort phase I/II trial, this compound was administered at a dose of 400 mg once daily. Among treatment-naïve patients with RET fusion-positive NSCLC, an overall response rate (ORR) of 72% was observed, with tumor shrinkage noted in all cases . For patients with prior platinum-based chemotherapy, the ORR was 59% , indicating robust activity even in previously treated populations .

- AcceleRET Lung Study : This ongoing phase III trial aims to compare this compound to standard therapies in first-line treatment settings for advanced/metastatic RET fusion-positive NSCLC. Preliminary data suggest an ORR of 79% among treatment-naïve patients .

- Pan-cancer Efficacy : In a cohort study involving various solid tumors with RET fusions, this compound achieved an ORR of 57% across multiple tumor types .

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse effects:

- Common Adverse Events : The most frequently reported adverse events include hypertension (10%), neutropenia (18%), and lymphopenia (9%). Serious adverse events leading to discontinuation occurred in about 7% of patients due to treatment-related complications .

- Infectious Risks : A notable case report highlighted an increased risk of severe infectious events in a patient treated with this compound for a neuroendocrine tumor. The patient experienced multiple severe infections, raising concerns about the potential immunosuppressive effects associated with off-target inhibition of JAK1/2 pathways .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study | Patient Population | Dose | Overall Response Rate (ORR) | Common Adverse Events |

|---|---|---|---|---|

| ARROW | Treatment-naïve NSCLC | 400 mg QD | 72% | Hypertension, Neutropenia |

| ARROW | Prior platinum-based chemotherapy | 400 mg QD | 59% | Lymphopenia |

| AcceleRET Lung | Advanced/metastatic RET fusion NSCLC | TBD | 79% | Neutropenia |

| Pan-cancer Efficacy | Various solid tumors | 400 mg QD | 57% | Infectious complications |

特性

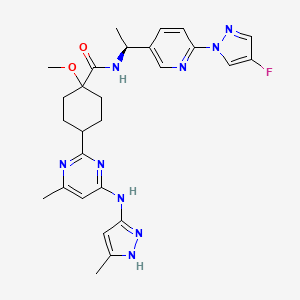

IUPAC Name |

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBJPZSROAGMF-SIYOEGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336540 | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097132-94-8 | |

| Record name | Pralsetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALSETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。